1-((R)-3-Hydroxy-piperidin-1-yl)-ethanone 1-((R)-3-Hydroxy-piperidin-1-yl)-ethanone
Brand Name: Vulcanchem
CAS No.: 732245-90-8
VCID: VC8291278
InChI: InChI=1S/C7H13NO2/c1-6(9)8-4-2-3-7(10)5-8/h7,10H,2-5H2,1H3/t7-/m1/s1
SMILES: CC(=O)N1CCCC(C1)O
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol

1-((R)-3-Hydroxy-piperidin-1-yl)-ethanone

CAS No.: 732245-90-8

Cat. No.: VC8291278

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

1-((R)-3-Hydroxy-piperidin-1-yl)-ethanone - 732245-90-8

Specification

CAS No. 732245-90-8
Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
IUPAC Name 1-[(3R)-3-hydroxypiperidin-1-yl]ethanone
Standard InChI InChI=1S/C7H13NO2/c1-6(9)8-4-2-3-7(10)5-8/h7,10H,2-5H2,1H3/t7-/m1/s1
Standard InChI Key HTFMTRPNNXNQRN-SSDOTTSWSA-N
Isomeric SMILES CC(=O)N1CCC[C@H](C1)O
SMILES CC(=O)N1CCCC(C1)O
Canonical SMILES CC(=O)N1CCCC(C1)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

1-((R)-3-Hydroxy-piperidin-1-yl)-ethanone is systematically named according to IUPAC conventions as 1-[(3R)-3-hydroxypiperidin-1-yl]ethanone. Its identity is further clarified by the following descriptors:

PropertyValueSource Citation
CAS Registry Number732245-90-8
Molecular FormulaC₇H₁₃NO₂
Molecular Weight143.18 g/mol
SMILESCC(=O)N1CCCC@HO
InChIKeyHTFMTRPNNXNQRN-SSDOTTSWSA-N
Chiral CenterC3 (R-configuration)

The compound’s chirality arises from the hydroxyl-bearing carbon (C3) in the piperidine ring, which adopts an R-configuration. This stereochemical detail is critical for its interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles.

Structural Analysis

The piperidine ring adopts a chair conformation, with the hydroxyl group at C3 positioned equatorially to minimize steric hindrance. The ethanone group (-COCH₃) attached to the nitrogen atom introduces electron-withdrawing effects, influencing the ring’s electronic environment. Key structural features include:

  • Hydrogen Bond Donor/Acceptor Count: 1 donor (hydroxyl) and 2 acceptors (ketone and hydroxyl oxygen) .

  • Rotatable Bonds: Absence of rotatable bonds due to the rigid piperidine framework .

  • Polar Surface Area: Calculated as 40.5 Ų, indicative of moderate solubility in polar solvents .

Synthesis and Preparation

Purification and Characterization

Post-synthetic purification commonly involves recrystallization from polar aprotic solvents (e.g., acetonitrile) . Characterization relies on:

  • Nuclear Magnetic Resonance (NMR): Expected signals include a singlet for the acetyl group (δ ~2.1 ppm) and multiplet resonances for the piperidine protons.

  • Mass Spectrometry: A molecular ion peak at m/z 143.18 confirms the molecular weight .

  • Optical Rotation: Specific rotation measurements validate enantiomeric purity.

Physicochemical Properties

Stability and Solubility

The compound’s stability is influenced by its functional groups:

  • Hydroxyl Group: Prone to oxidation under acidic conditions.

  • Ethanone Group: Stable under neutral and basic conditions but may undergo nucleophilic attack at the carbonyl carbon.

Solubility profiles inferred from structural analogs suggest:

  • Water: Moderate solubility due to hydrogen-bonding capacity.

  • Organic Solvents: High solubility in ethanol, dimethyl sulfoxide (DMSO), and dichloromethane.

Biological and Pharmacological Significance

Mechanism of Action

Piperidine derivatives are renowned for their bioactivity, often modulating:

  • Enzyme Inhibition: Competitive inhibition of proteases or kinases via hydrogen bonding with active-site residues.

  • Receptor Interactions: Antagonism of G-protein-coupled receptors (GPCRs) due to structural mimicry of endogenous ligands.

The hydroxyl group enhances water solubility and target binding affinity, making this compound a candidate for central nervous system (CNS) therapeutics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator